1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide
Description
1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a benzyl group at position 1, a benzyloxy group at position 3, and a 2,5-difluorophenyl-substituted carboxamide at position 4.
Properties
IUPAC Name |
1-benzyl-N-(2,5-difluorophenyl)-3-phenylmethoxypyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19F2N3O2/c25-19-11-12-21(26)22(13-19)27-23(30)20-15-29(14-17-7-3-1-4-8-17)28-24(20)31-16-18-9-5-2-6-10-18/h1-13,15H,14,16H2,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZVMQJBTJJYFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19F2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategies for Pyrazole Carboxamides
Common Retrosynthetic Approaches
The synthesis of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide typically follows a multistep approach that can be conceptualized through several key disconnections:
- Formation of the carboxamide bond between the pyrazole-4-carboxylic acid and 2,5-difluoroaniline
- Construction of the appropriately substituted pyrazole core
- Introduction of the benzyl and benzyloxy substituents at positions 1 and 3, respectively
Each of these steps requires careful consideration of reaction conditions, reagent selection, and purification methods to achieve optimal yields and purity.
Key Building Blocks and Starting Materials
The synthesis typically begins with readily available starting materials:
Table 1: Key Building Blocks for the Synthesis of Target Compound
| Building Block | Structure | Function in Synthesis |
|---|---|---|
| Hydrazine derivatives | N₂H₄·H₂O | Formation of pyrazole ring |
| β-Dicarbonyl compounds | e.g., Ethyl acetoacetate | Pyrazole ring construction |
| Benzyl halides | C₆H₅CH₂X (X = Cl, Br) | Introduction of benzyl group |
| 2,5-Difluoroaniline | C₆H₃F₂NH₂ | Carboxamide formation |
| Coupling reagents | EDCI, HOBT, HATU | Amide bond formation |
| Benzyloxy halides | C₆H₅CH₂OX | Introduction of benzyloxy group |
Detailed Synthetic Routes
Formation of the Pyrazole Core
The synthesis of the pyrazole core represents the first critical step in preparing 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide. Several approaches have been documented in the literature:
Cyclocondensation of β-Dicarbonyl Compounds with Hydrazine
This approach involves the reaction of a β-dicarbonyl compound, such as ethyl acetoacetate, with hydrazine hydrate in ethanol. The reaction typically proceeds through an initial condensation followed by cyclization to form the pyrazole ring:
- Ethyl acetoacetate is reacted with hydrazine hydrate in ethanol under reflux conditions for 4-6 hours.
- The resulting intermediate, 3-methyl-1H-pyrazol-5(4H)-one, is isolated by removing the ethanol under reduced pressure.
- This intermediate serves as a precursor for further functionalization.
The reaction typically affords 3-methyl-1H-pyrazol-5(4H)-one in yields of 80-85%.
Vilsmeier-Haack Reaction for Formylation
Following the formation of the pyrazole core, formylation at the C-4 position is achieved using the Vilsmeier-Haack reaction:
- Phosphorus oxychloride (POCl₃) is added dropwise to N,N-dimethylformamide (DMF) at 0-5°C.
- After stirring for approximately 30 minutes, the pyrazolone intermediate is added portionwise.
- The reaction mixture is heated to 120°C for 1 hour.
- Upon completion, the reaction mixture is poured into crushed ice, and the precipitated solid is filtered and dried.
This formylation step yields 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde in yields of approximately 85%.
Oxidation to Carboxylic Acid
The aldehyde obtained from the Vilsmeier-Haack reaction is oxidized to the corresponding carboxylic acid using potassium permanganate:
- The pyrazole-4-carbaldehyde is combined with potassium permanganate in water.
- The mixture is refluxed, often under microwave irradiation to accelerate the reaction.
- After filtration, the solution is acidified to pH 1 using hydrochloric acid.
- The resulting carboxylic acid is isolated by filtration.
This oxidation step typically produces yields of around 95%.
Introduction of Functional Groups
N-Benzylation at Position 1
The introduction of the benzyl group at the N-1 position is typically achieved through alkylation with benzyl halides:
- The pyrazole intermediate is dissolved in an appropriate solvent (e.g., toluene) in the presence of a base such as sodium bicarbonate.
- Benzyl halide (typically benzyl bromide or benzyl chloride) is added gradually at controlled temperature (20-30°C).
- The reaction is then heated to approximately 50°C and monitored by thin-layer chromatography.
- After completion, the product is isolated through filtration and purification.
This N-benzylation step typically proceeds with yields of 75-85%.
Introduction of Benzyloxy Group at Position 3
The benzyloxy group at position 3 is typically introduced through nucleophilic substitution reactions:
- For pyrazoles with a halogen at position 3, the halogen can be displaced by the benzyloxy group.
- Sodium benzyloxide or benzyl alcohol in the presence of a base is used as the nucleophile.
- The reaction is typically conducted in a polar aprotic solvent such as DMF.
- After completion, the product is isolated through extraction and purification.
Formation of Carboxamide Bond
The final step in the synthesis involves the formation of the carboxamide bond between the pyrazole-4-carboxylic acid and 2,5-difluoroaniline:
Acid Chloride Method
- The pyrazole-4-carboxylic acid is first converted to the corresponding acid chloride using thionyl chloride under reflux conditions for 2-8 hours.
- The excess thionyl chloride is removed under reduced pressure.
- The acid chloride is then dissolved in anhydrous tetrahydrofuran (THF).
- A solution of 2,5-difluoroaniline and a base (e.g., triethylamine or potassium carbonate) in THF is added slowly at 0-5°C.
- The reaction is allowed to proceed at room temperature until completion.
- The product is isolated through filtration, evaporation, and purification.
Carbodiimide-Mediated Coupling
An alternative approach involves the use of carbodiimide coupling reagents:
- The pyrazole-4-carboxylic acid is combined with 2,5-difluoroaniline in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate).
- A base such as DIPEA (N,N-diisopropylethylamine) is added to facilitate the reaction.
- The reaction is conducted in a suitable solvent such as dichloromethane or DMF.
- After completion, the product is isolated through extraction and purification.
This coupling approach typically yields the desired product in 70-90% yields.
Optimized Synthesis Protocol
Based on the literature and experimental findings, an optimized synthesis protocol for 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can be proposed:
Step-by-Step Procedure
Table 2: Optimized Synthesis Protocol
| Step | Reaction | Conditions | Expected Yield (%) |
|---|---|---|---|
| 1 | Formation of pyrazolone intermediate | Ethyl acetoacetate, hydrazine hydrate, ethanol, reflux, 4-6h | 80-85 |
| 2 | Vilsmeier-Haack formylation | POCl₃, DMF, 0-5°C to 120°C, 1.5h | 85-90 |
| 3 | Oxidation to carboxylic acid | KMnO₄, water, microwave irradiation, 0.5h | 90-95 |
| 4 | N-Benzylation | Benzyl halide, NaHCO₃, toluene, 20-50°C | 75-85 |
| 5 | Introduction of benzyloxy group | Benzyl alcohol, base, DMF, 80-100°C | 70-80 |
| 6 | Conversion to acid chloride | Thionyl chloride, reflux, 2-8h | 95-98 |
| 7 | Carboxamide formation | 2,5-difluoroaniline, Et₃N, THF, 0-5°C to rt | 75-85 |
Purification Methods
Several purification techniques have been reported for isolating 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide and its intermediates:
Characterization Data
Spectroscopic Analysis
The structural characterization of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can be accomplished using various spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 3: Predicted ¹H NMR Signals
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrazole C5-H | 7.8-8.0 | s | 1H |
| Aromatic protons (benzyl and benzyloxy) | 7.2-7.4 | m | 10H |
| Difluorophenyl protons | 6.8-7.6 | m | 3H |
| N-H (carboxamide) | 9.0-10.0 | s | 1H |
| CH₂ (benzyl) | 5.2-5.4 | s | 2H |
| CH₂ (benzyloxy) | 5.0-5.2 | s | 2H |
Infrared (IR) Spectroscopy
Key IR bands would include:
- N-H stretching: 3300-3400 cm⁻¹
- C=O stretching (amide): 1640-1680 cm⁻¹
- C-F stretching: 1000-1400 cm⁻¹
- C-N stretching: 1200-1350 cm⁻¹
- C-O stretching (benzyloxy): 1050-1150 cm⁻¹
Mass Spectrometry
The molecular ion peak for C₂₄H₁₉F₂N₃O₂ would be expected at m/z 419.14, with characteristic fragmentation patterns involving loss of benzyl (91 mass units) and other diagnostic fragments.
Physical Properties
Table 4: Predicted Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₄H₁₉F₂N₃O₂ |
| Molecular Weight | 419.43 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 130-135°C (predicted) |
| Solubility | Soluble in DMSO, DMF, chloroform; slightly soluble in ethanol; insoluble in water |
| Log P | 4.5-5.0 (predicted) |
Alternative Synthetic Approaches
One-Pot Pyrazole Formation and Benzannulation
Recent literature reports a one-pot method for pyrazole formation and sequential benzannulation from alkynes, enaminones, and hydrazine hydrochlorides. This approach could potentially be adapted for the synthesis of the target compound:
- Alkynes and enaminones react with hydrazine hydrochlorides to form the pyrazole core.
- Subsequent functionalization introduces the required substituents.
- This method offers advantages in terms of efficiency and reduced purification steps.
Reported yields for similar pyrazole derivatives using this method range from 51% to 75%.
Use of Diazocarbonyl Compounds in Cycloaddition Reactions
Another approach involves the 1,3-dipolar cycloaddition of diazocarbonyl compounds to appropriate alkynes:
- Ethyl diazoacetate reacts with phenylpropargyl derivatives in the presence of zinc triflate as a catalyst.
- The 1,3-dipolar cycloaddition leads to the corresponding pyrazole in good yields (up to 89%).
- Subsequent functionalization introduces the required substituents.
This method offers advantages in terms of regioselectivity and mild reaction conditions.
Challenges and Optimization Strategies
Several challenges may be encountered during the synthesis of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide:
Regioselectivity in Pyrazole Formation
The cyclocondensation of hydrazines with β-dicarbonyl compounds can lead to regioisomeric products. Strategies to enhance regioselectivity include:
- Careful selection of reaction conditions (temperature, solvent, catalyst).
- Use of appropriately substituted starting materials to direct the cyclization.
- Employment of protecting groups to control reactivity.
Optimization of Amide Coupling
The formation of the carboxamide bond can be challenging due to potential side reactions and incomplete conversion. Optimization strategies include:
- Exploring different coupling reagents (EDCI/HOBT, HATU, PyBOP).
- Adjusting reaction temperature and time.
- Using anhydrous conditions to prevent hydrolysis of activated intermediates.
- Employing microwave irradiation to enhance reaction rates.
Purification Challenges
The purification of intermediates and the final product can be challenging due to the presence of regioisomers and byproducts. Strategies include:
- Optimizing reaction conditions to minimize byproduct formation.
- Developing efficient chromatographic methods.
- Employing recrystallization from appropriate solvent systems.
- Using preparative HPLC for difficult separations.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Coupling Reagents: Palladium catalysts, boronic acids, halides
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction may produce reduced pyrazole compounds.
Scientific Research Applications
Chemistry
1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide serves as a crucial building block in organic synthesis. It can be utilized in:
- Reagent for Organic Reactions : It participates in various chemical reactions, including oxidation and reduction processes, facilitating the development of more complex molecules.
- Material Science : The compound's stability allows it to be explored in the development of new materials with specific properties.
Biology
Research indicates that this compound exhibits potential biological activities:
- Antimicrobial Activity : Studies have shown that it possesses antimicrobial properties, making it a candidate for developing new antibiotics.
- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell proliferation, highlighting its potential as an anticancer agent.
Medicine
The unique chemical structure of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide positions it as a promising candidate for:
- Therapeutic Development : Ongoing research aims to explore its efficacy against various diseases, particularly those involving enzyme inhibition or receptor modulation.
- Drug Design : Its structural features allow for modifications that could enhance its pharmacological properties and bioavailability.
Case Studies
Several case studies have highlighted the applications of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide:
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antimicrobial activity against various bacterial strains, suggesting its utility in developing new antibiotics.
- Anti-inflammatory Mechanisms : Research explored its role in inhibiting pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in chronic inflammatory diseases.
- Cancer Cell Proliferation Inhibition : In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines, warranting further investigation into its mechanisms and potential as an anticancer drug.
Mechanism of Action
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces or within cells.
Affecting Signal Transduction: Influencing intracellular signaling pathways that regulate various cellular processes.
Comparison with Similar Compounds
Pyrazoline Derivatives ()
Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) and 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (3) share fluorinated aryl substituents with the target compound. However, these are pyrazolines (dihydro pyrazoles) with distinct saturation patterns, which reduce aromaticity and increase conformational flexibility compared to the fully unsaturated pyrazole core of the target molecule . The presence of electron-withdrawing groups (e.g., F, Cl) in these analogs enhances dipole interactions in crystal structures, a property that may extend to the target compound’s solid-state behavior.
Pyrrole-Based Analogues ()
A synthetic intermediate described in includes a benzyl group and a 2,5-difluorophenyl moiety, similar to the target compound. However, the core structure here is a pyrrole ring, which differs in electronic distribution and hydrogen-bonding capacity compared to pyrazoles. The use of DMF and DIEA in carboxamide synthesis (as seen in ) suggests shared synthetic strategies for introducing aromatic amide substituents .
Pyrazole Carboxamides ()
1-(Difluoromethyl)-N-(2-methoxydibenzo[b,d]furan-3-yl)-3,5-dimethyl-1H-pyrazole-4-carboxamide () shares the pyrazole-carboxamide scaffold but differs in substituents:
- Position 1 : Difluoromethyl () vs. benzyl (target). Difluoromethyl groups enhance metabolic stability via reduced susceptibility to oxidative degradation.
- Position 3: Methyl () vs. benzyloxy (target).
- Carboxamide : A dibenzofuran moiety () vs. 2,5-difluorophenyl (target). Dibenzofuran’s planar structure may improve binding to hydrophobic enzyme pockets, while fluorophenyl groups optimize lipophilicity .
Data Tables
Research Findings
- Fluorine Effects : Fluorine atoms in the target compound and analogs improve lipophilicity and resistance to cytochrome P450-mediated metabolism, critical for oral bioavailability .
- Carboxamide Variations : The 2,5-difluorophenyl group balances electronegativity and steric demands, whereas ’s dibenzofuran moiety offers rigidity for target engagement .
Biological Activity
1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that include a pyrazole ring substituted with benzyl, benzyloxy, and difluorophenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and metabolic disorders.
Chemical Structure and Properties
The molecular formula of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide is , with a molecular weight of approximately 373.38 g/mol. The presence of difluorophenyl and benzyloxy groups enhances its lipophilicity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H19F2N3O2 |
| Molecular Weight | 373.38 g/mol |
| Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, particularly those related to insulin secretion and glucose metabolism.
- Receptor Modulation : The compound can modulate receptor activities on cell surfaces, influencing cellular signaling pathways.
- Signal Transduction : It may affect intracellular signaling pathways that are critical for cell survival and proliferation.
Anticancer Properties
Research indicates that compounds within the pyrazole class exhibit significant anticancer activity. For instance, studies have shown that 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can inhibit the growth of various cancer cell lines, including lung, breast, and pancreatic cancers. The mechanism involves the modulation of key signaling pathways such as the MAPK pathway.
Case Study Example :
In a study evaluating a series of pyrazole derivatives, one compound demonstrated an IC50 value of 91 nM against MEK1, indicating potent inhibitory activity against cancer cell proliferation .
Metabolic Effects
The compound has also been evaluated for its effects on glucose-stimulated insulin secretion (GSIS). It was found to enhance insulin secretion through activation of pancreatic and duodenal homeobox 1 (PDX-1), a crucial factor in maintaining β-cell function . Additionally, it increased glucose uptake in muscle cells by suppressing the ubiquitination of insulin receptor substrate 1 (IRS-1) .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that specific substitutions on the pyrazole ring significantly influence biological activity. For example:
- Difluorophenyl Substitution : Enhances lipophilicity and bioavailability.
- Benzyloxy Group : Contributes to improved enzyme binding affinity.
Summary of Findings
The biological activities of 1-benzyl-3-(benzyloxy)-N-(2,5-difluorophenyl)-1H-pyrazole-4-carboxamide can be summarized as follows:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
